molecular formula C37H75NO18 B8106539 N-Boc-PEG16-alcohol

N-Boc-PEG16-alcohol

Cat. No.: B8106539
M. Wt: 822.0 g/mol
InChI Key: YBHXIPILPKQXMZ-UHFFFAOYSA-N
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Description

N-Boc-PEG16-alcohol is a polyethylene glycol-based compound that contains a hydroxyl group and a tert-butoxycarbonyl-protected amino group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-PEG16-alcohol can be synthesized through a multi-step process involving the protection of the amino group with a tert-butoxycarbonyl group and the subsequent attachment of the polyethylene glycol chain. The hydroxyl group at the end of the polyethylene glycol chain allows for further derivatization or replacement with other reactive functional groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced equipment and techniques to ensure high purity and reproducibility. The process typically includes the use of protected amino groups and polyethylene glycol chains of specific lengths to achieve the desired molecular weight and functionality.

Chemical Reactions Analysis

Types of Reactions

N-Boc-PEG16-alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form primary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

N-Boc-PEG16-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.

    Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.

    Medicine: Plays a role in drug delivery systems and the design of therapeutic agents.

    Industry: Used in the production of specialized polymers and materials with specific properties

Mechanism of Action

N-Boc-PEG16-alcohol functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-PEG12-alcohol: A shorter polyethylene glycol chain with similar functional groups.

    N-Boc-PEG24-alcohol: A longer polyethylene glycol chain with similar functional groups.

    N-Boc-PEG8-alcohol: An even shorter polyethylene glycol chain with similar functional groups.

Uniqueness

N-Boc-PEG16-alcohol is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and functionality. This makes it particularly useful in the synthesis of PROTACs and other complex molecules where precise control over molecular properties is required .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H75NO18/c1-37(2,3)56-36(40)38-4-6-41-8-10-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-5-39/h39H,4-35H2,1-3H3,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHXIPILPKQXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H75NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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